

What is the chemical structure of ABBV-4083?

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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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ABBV-4083: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel, semi-synthetic macrolide antibiotic developed as a potent anti-Wolbachia agent for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] These diseases are caused by parasitic worms that harbor endosymbiotic Wolbachia bacteria, which are essential for the worms' development, fertility, and survival.[2][3] By targeting Wolbachia, **ABBV-4083** offers a therapeutic strategy that leads to the sterilization and eventual death of the adult worms, a macrofilaricidal effect that is lacking in many current treatments. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to **ABBV-4083**.

Chemical Structure and Synthesis

ABBV-4083 is a derivative of the veterinary antibiotic Tylosin A. Specifically, it is the 4''-(4-fluorobenzyl) ether analog of Tylosin A. This modification was achieved by derivatizing the 4''-hydroxyl group on the mycaminose sugar of the parent compound. This chemical alteration resulted in improved oral bioavailability and enhanced anti-Wolbachia potency compared to Tylosin A.

Chemical Name: 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4R,6R)-4-(dimethylamino)-5-(((2S,4R,5S,6S)-5-((4-fluorobenzyl)oxy)-4-hydroxy-4,6-dimethyltetrahydro-

2H-pyran-2-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-(((2R,3R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-3-(oxo-16-methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,9,13-trimethyl-2,10-dioxooxacyclohexadeca-11,13-dien-7-yl)acetaldehyde

CAS Number: 1809266-03-2

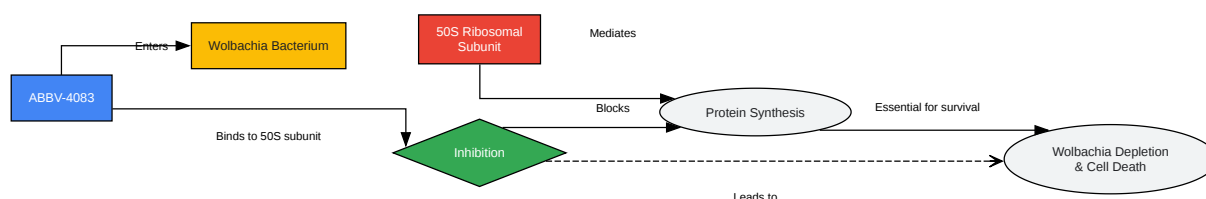
Molecular Formula: C₅₃H₈₂FNO₁₇

Molecular Weight: 1024.23 g/mol

SMILES Code: C[C@H]1O--INVALID-LINK--C)O)(C)O)N(C)C">C@H--INVALID-LINK--O)(C)OCC5=CC=C(F)C=C5)C)O)C">C@HO[C@@H]1CC=O)--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)C=C--INVALID-LINK--C--INVALID-LINK--C(=O)C=CC(C)=O

Mechanism of Action

Like other macrolide antibiotics, **ABBV-4083** exerts its effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. **ABBV-4083** binds within the peptide exit tunnel of the ribosome, thereby interfering with the elongation of the nascent polypeptide chain and inhibiting the formation of peptide bonds. This action is bacteriostatic, meaning it prevents the bacteria from multiplying, ultimately leading to their clearance by the host's immune system or other processes. The high potency of **ABBV-4083** against *Wolbachia* is crucial for its anti-filarial activity.



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Caption: Mechanism of action of **ABBV-4083** on *Wolbachia*.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data is available for **ABBV-4083**, demonstrating its potent anti-Wolbachia activity and favorable pharmacokinetic profile.

In Vitro Efficacy

ABBV-4083 has demonstrated high potency against Wolbachia in various in vitro assays.

Assay System	Cell Line	Wolbachia Strain	EC ₅₀	Reference
High-Content Imaging	C6/36 (Aedes albopictus)	wAlbB	2.6 ± 0.5 nM	
Brugia malayi microfilariae	-	-	150 nM	
Tylosin A (parent compound)	-	-	>20x less potent than some analogs	

In Vivo Efficacy

Animal models of filariasis have been crucial in evaluating the in vivo efficacy of **ABBV-4083**.

Animal Model	Filarial Species	Dosing Regimen	Wolbachia Depletion	Reference
Jirds (Meriones unguiculatus)	Litomosoides sigmodontis	100 mg/kg, once daily for 14 days	>99.9% in female adult worms	
Mice (BALB/c)	Litomosoides sigmodontis	75 mg/kg, once daily for 5 days	>90%	
Mice (BALB/c)	Litomosoides sigmodontis	75 mg/kg, once daily for 10 days	>99.9%	

Pharmacokinetics in Humans (Phase I Study)

A Phase I clinical trial was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of **ABBV-4083**.

Parameter	Value (at doses \leq 400 mg)
Time to Maximum Concentration (T_{max})	~1.5 - 2 hours
Half-life ($t_{1/2}$)	< 3 hours
Dose Proportionality	More than dose-proportional increase in C_{max} and AUC
Food Effect	Minimal

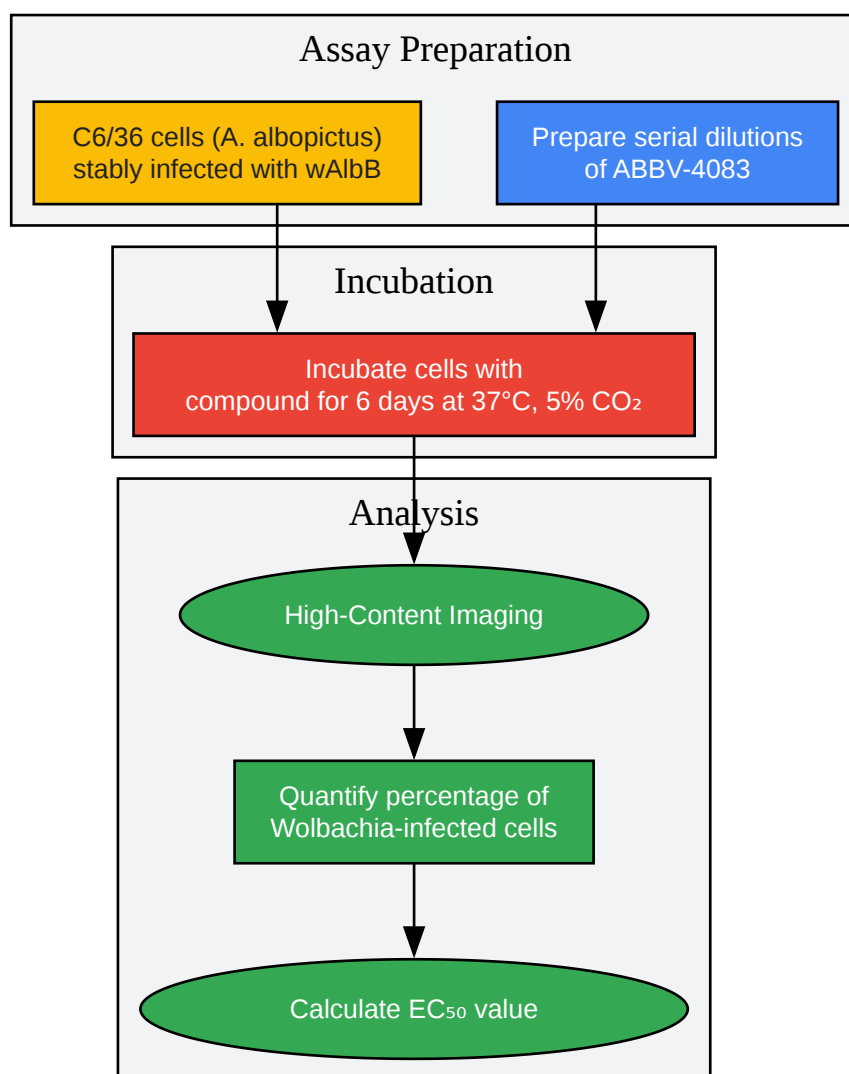
Source:

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **ABBV-4083**.

In Vitro Anti-Wolbachia Cell-Based Assay

This assay is used to determine the potency of compounds against Wolbachia in an insect cell line.



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Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

- Cell Line: An *Aedes albopictus* cell line (C6/36) stably infected with *Wolbachia pipientis* (wAlbB) is used.
- Compound Preparation: A serial dilution of the test compound (**ABBV-4083**) is prepared.
- Incubation: The infected cells are incubated with the various concentrations of the compound for 6 days at 37°C in a 5% CO₂ atmosphere.

- **Analysis:** High-content imaging is used to visualize and quantify the percentage of cells that remain infected with Wolbachia.
- **EC₅₀ Determination:** The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

In Vivo Efficacy Study in Jirds

This animal model is used to assess the ability of **ABBV-4083** to clear Wolbachia from adult filarial worms.

- **Animal Model:** Jirds (*Meriones unguiculatus*) are infected with the filarial nematode *Litomosoides sigmodontis*.
- **Treatment:** Once the infection is patent (microfilariae are present in the blood), the jirds are treated orally with **ABBV-4083** at a specified dose and duration (e.g., 100 mg/kg/day for 14 days). A vehicle control group is also included.
- **Necropsy and Worm Recovery:** At a predetermined time point post-treatment, the animals are euthanized, and adult female worms are recovered.
- **Quantification of Wolbachia:** DNA is extracted from the worms, and quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., *ftsZ*) to a nematode-specific gene (e.g., *actin*).
- **Efficacy Calculation:** The reduction in the Wolbachia/nematode gene ratio in the treated group compared to the control group indicates the efficacy of the compound.

Conclusion

ABBV-4083 is a promising next-generation anti-filarial agent with potent activity against the endosymbiotic bacteria Wolbachia. Its optimized chemical structure provides excellent in vitro and in vivo efficacy, coupled with a favorable pharmacokinetic profile in humans. While further clinical development was discontinued due to unfavorable efficacy results in a Phase II trial, the data gathered on **ABBV-4083** provides a valuable foundation for future research and development of anti-Wolbachia therapies for the treatment of onchocerciasis and lymphatic filariasis.

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References

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